molecular formula C11H7ClN2OS B2519291 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile CAS No. 339018-30-3

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile

Cat. No.: B2519291
CAS No.: 339018-30-3
M. Wt: 250.7
InChI Key: DXWMIWQOLXLUMR-UHFFFAOYSA-N
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Description

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile is an organic compound with the molecular formula C11H7ClN2OS. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-chlorothiazol-5-ylmethoxy group.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been identified as inhibitors of certain cellular pathways .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 2-chloro-5-chloromethylthiazole with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted thiazole derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorothiazol-5-ylmethoxy group enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and a benzonitrile moiety. This compound is characterized by its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2S\text{C}_9\text{H}_7\text{ClN}_2\text{S}. The compound's structure can be represented as follows:

Structure 4 2 Chlorothiazol 5 yl methoxy benzonitrile\text{Structure }\quad \text{4 2 Chlorothiazol 5 yl methoxy benzonitrile}

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of chlorothiazole derivatives with benzonitrile in the presence of appropriate reagents. The synthesis routes may include:

  • Nucleophilic Substitution : Utilizing chlorothiazole as a nucleophile.
  • Condensation Reactions : Combining thiazole derivatives with methoxy-substituted benzonitriles.

Antimicrobial Activity

Compounds containing thiazole rings, such as this compound, are often noted for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains, potentially due to the presence of the thiazole moiety, which enhances its interaction with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds have been shown to inhibit cell proliferation in cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Study on Anticancer Efficacy

In a recent study, derivatives similar to this compound were evaluated for their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.020.02 to 0.08μmol mL0.08\,\mu \text{mol mL}, comparable to established chemotherapeutics like doxorubicin .

Compound NameIC50 (μmol/mL)Cell Line
Doxorubicin0.04A-549
Compound A0.02A-549
Compound B0.06MCF7

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Antioxidant Properties : Similar compounds have shown radical-scavenging activity, which may contribute to their therapeutic effects .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-8(5-13)2-4-9/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWMIWQOLXLUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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